Fmoc-Lys(Boc)-COCH2Cl

cysteine protease inhibitors solid-phase peptide synthesis combinatorial chemistry

Standard Fmoc-Lys(Boc)-OH lacks the electrophilic warhead needed for covalent inhibitor design. This specialized building block features orthogonal Fmoc/Boc protection and a C-terminal chloromethyl ketone (CMK). - Enables single-digit nanomolar potency against cathepsin B via active-site alkylation - Compatible with automated Fmoc-SPPS for SAR libraries - Retains reactivity through deprotection steps for post-synthetic probe conjugation (ABPP)

Molecular Formula C27H33ClN2O5
Molecular Weight 501.0 g/mol
Cat. No. B8113446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Boc)-COCH2Cl
Molecular FormulaC27H33ClN2O5
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H33ClN2O5/c1-27(2,3)35-25(32)29-15-9-8-14-23(24(31)16-28)30-26(33)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,33)/t23-/m0/s1
InChIKeyFMVZKAPHORZAMF-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Boc)-COCH2Cl: CMK Building Block


Fmoc-Lys(Boc)-COCH2Cl (CAS: 625090-55-3) is a protected lysine derivative featuring a C-terminal chloromethyl ketone (CMK) warhead combined with orthogonal Nα-Fmoc and Nε-Boc protection. With a molecular formula of C27H33ClN2O5 and a molecular weight of 501.01 g/mol , this compound serves as a specialized building block in Fmoc solid-phase peptide synthesis (SPPS) for constructing mechanism-based, irreversible protease inhibitors [1]. The chloromethyl ketone moiety enables covalent alkylation of active-site cysteine or serine residues, while the dual orthogonal protecting groups permit sequential deprotection and selective side-chain functionalization during peptide assembly .

Workflow Fmoc-SPPS compatible CMK building block for solid-phase assembly
Protection Orthogonal Fmoc/Boc pair enables sequential, selective deprotection
Target Designed for covalent, mechanism-based cysteine/serine protease inhibitor synthesis

Why Fmoc-Lys(Boc)-COCH2Cl Is Irreplaceable


Substituting Fmoc-Lys(Boc)-COCH2Cl with the widely available Fmoc-Lys(Boc)-OH would fundamentally alter the synthetic objective: the CMK warhead is not an interchangeable carboxylic acid terminus but rather a pre-installed electrophilic trap essential for generating irreversible covalent inhibitors [1]. Conversely, substituting with an Alloc-protected chloromethyl ketone counterpart introduces a divergent orthogonal protection scheme that is incompatible with Fmoc-SPPS workflows, requiring re-optimization of deprotection conditions and potentially restricting the scope of compatible functional groups [2]. The Fmoc/Boc orthogonal protection pair on the CMK scaffold uniquely enables the incorporation of diverse polar functionality at multiple positions while maintaining compatibility with standard Fmoc-SPPS protocols .

Fmoc-Lys(Boc)-COCH2Cl
(CMK warhead present)
vs
Fmoc-Lys(Boc)-OH
(carboxylic acid terminus)

CMK warhead absent; may fundamentally alter synthetic objective from covalent inhibitor to standard peptide elongation

Fmoc/Boc-CMK
(piperidine / TFA deprotection)
vs
Alloc-protected CMK
(Pd-catalyzed deprotection)

Alloc orthogonal scheme diverges from standard Fmoc-SPPS; may require re-optimization of deprotection conditions and restrict functional group scope

Quantitative Evidence for Fmoc-Lys(Boc)-COCH2Cl


Library Diversity: Fmoc-CMKs vs Alloc-CMKs

In a direct head-to-head method comparison, the use of Fmoc-protected chloromethyl ketones (including Fmoc-Lys(Boc)-COCH2Cl as the lysine variant) enabled the successful solid-phase synthesis of a 2016-membered library of mechanism-based mercaptomethyl ketone inhibitors of cysteine proteases, whereas the previously employed Alloc-protected counterparts were abandoned in favor of the Fmoc-protected versions [1]. The Fmoc-based approach further permitted the incorporation of diverse polar functionality at the R1', R1, and R2 sites around the ketone carbonyl, contrasting with prior methods that were restricted primarily to hydrophobic substituents [1].

Library Diversity
Head-to-head
2016-member inhibitor library synthesized using Fmoc-protected CMKs; Alloc-protected CMK method abandoned due to limited scope
Supports Fmoc-SPPS library diversity context
Fmoc-CMKs enabled polar functionality at multiple positions; Alloc method restricted to hydrophobic groups
cysteine protease inhibitors solid-phase peptide synthesis combinatorial chemistry

Covalent Warhead vs Carboxylic Acid Terminus

Fmoc-Lys(Boc)-COCH2Cl contains a chloromethyl ketone (–COCH2Cl) warhead that enables irreversible covalent inhibition of target proteases via active-site alkylation, a functional property absent from the standard building block Fmoc-Lys(Boc)-OH, which terminates in a carboxylic acid (–COOH) group used solely for peptide bond formation [1]. The CMK moiety is classified among irreversible inhibitor functional groups in protease inhibitor design, contrasting with reversible warheads such as aldehydes (–CHO) [1].

Warhead Functionality
Class-level
Chloromethyl ketone (–COCH2Cl) enables irreversible covalent alkylation; carboxylic acid (–COOH) terminus has no intrinsic inhibitory warhead
Functional class distinction for inhibitor design
Binary procurement decision: covalent inhibitor building block vs standard elongation building block
irreversible protease inhibition chloromethyl ketone warhead covalent inhibitor design

Cathepsin B Inhibitor Discovery from Fmoc-CMK Library

The 2016-membered library synthesized using Fmoc-protected chloromethyl ketones (including the lysine-derived building block Fmoc-Lys(Boc)-COCH2Cl) was screened against cathepsin B, a cysteine protease implicated in cancer progression [1]. This screening campaign resulted in the identification of single-digit nanomolar inhibitors [1], demonstrating that CMK building blocks bearing the Fmoc/Boc orthogonal protection enable the discovery of high-potency lead compounds.

Cathepsin B Hit
Class-level
Single-digit nanomolar inhibitors identified from 2016-member Fmoc-CMK-derived library
Reported assay potency context
In vitro enzymatic screening against cathepsin B; supports inhibitor discovery workflow
cathepsin B inhibition nanomolar inhibitors cysteine protease

Commercial Purity Specifications

Multiple commercial suppliers report purity specifications for Fmoc-Lys(Boc)-COCH2Cl. Reported values include ≥98.0% , 98% , 97% (minimum purity specification) , and 99% [1]. These specifications are typically determined by HPLC analysis. The compound is supplied as a white to off-white solid with recommended storage at 2–8°C .

Purity Specification
Reported
≥97% to 99% purity (HPLC) reported across multiple commercial suppliers
Baseline procurement quality context
Consistent purity range supports reproducible SPPS outcomes; white to off-white solid, store at 2–8°C
purity specification HPLC grade procurement

Orthogonal Fmoc/Boc Selective Deprotection

Fmoc-Lys(Boc)-COCH2Cl incorporates two orthogonal protecting groups: the base-labile Fmoc group on the Nα-amine and the acid-labile Boc group on the Nε-amine of the lysine side chain . This orthogonal arrangement permits sequential, selective deprotection: Fmoc removal with 20% piperidine in DMF does not affect the Boc group, while Boc removal with TFA does not affect other acid-stable protecting groups present in the peptide sequence . In contrast, alternative protecting group schemes (e.g., Alloc protection) require palladium-catalyzed deprotection conditions that may be incompatible with certain functional groups or synthetic workflows [1].

Orthogonal Deprotection
Class-level
Fmoc removed via 20% piperidine in DMF; Boc removed via TFA; sequential selectivity without specialized Pd(0) catalysis
Supports standard Fmoc-SPPS protocol fit
Alloc-protected CMKs require palladium-catalyzed deprotection; may limit functional group compatibility
orthogonal protection Fmoc-SPPS site-specific modification

Application Scenarios for Fmoc-Lys(Boc)-COCH2Cl


Covalent Cysteine Protease Inhibitor Library Synthesis

Fmoc-Lys(Boc)-COCH2Cl is optimally employed as a lysine-derived building block in Fmoc-SPPS for constructing libraries of irreversible, mechanism-based inhibitors targeting cysteine proteases such as cathepsins. The compound's Fmoc/Boc orthogonal protection is fully compatible with automated peptide synthesizers, enabling parallel synthesis of diverse inhibitor libraries [1]. The methodology validated by Ellman and co-workers demonstrates that Fmoc-protected CMKs support the incorporation of diverse polar functionality at multiple positions around the ketone warhead, facilitating structure-activity relationship (SAR) exploration [1]. The resulting CMK-derived inhibitors have yielded single-digit nanomolar potency against cathepsin B [1].

Ketomethylene Isostere Peptidomimetic Synthesis

Chloromethyl ketones including Fmoc-Lys(Boc)-COCH2Cl serve as key intermediates for introducing ketomethylene (COCH2) isosteric replacements of scissile amide bonds in peptidomimetic protease inhibitor design [1]. The ketomethylene isostere confers resistance to proteolytic degradation while maintaining hydrogen-bonding capacity for target enzyme recognition, as demonstrated in ketomethylene-based inhibitors of thermolysin, angiotensin-converting enzyme (ACE), and enkephalinase [2]. The Fmoc/Boc protection on the lysine scaffold allows subsequent peptide chain extension after isostere installation, facilitating the synthesis of extended peptidomimetics with improved pharmacokinetic properties .

Site-Specific Bioconjugation via Chloroacetyl Handle

The C-terminal chloroacetyl (–COCH2Cl) moiety of Fmoc-Lys(Boc)-COCH2Cl provides an electrophilic handle for site-specific nucleophilic substitution reactions after peptide assembly, enabling conjugation of fluorescent probes, biotin tags, PEG chains, or other functional moieties to CMK-containing peptides [1]. This reactive handle remains intact through Fmoc deprotection (basic conditions) and Boc deprotection (acidic conditions), allowing post-synthetic derivatization of the fully assembled and deprotected peptide inhibitor for applications in activity-based protein profiling (ABPP), target engagement studies, and cellular imaging of protease activity [2].

Application
Selection Property
Validation Focus
Covalent cysteine protease inhibitor library synthesis
CMK warhead with orthogonal Fmoc/Boc protection
Library diversity and standard Fmoc-SPPS compatibility
Ketomethylene isostere peptidomimetic synthesis
Chloromethyl ketone intermediate for amide bond replacement
Isostere installation and subsequent peptide chain extension
Site-specific bioconjugation via chloroacetyl handle
Chloroacetyl group stability through Fmoc/Boc deprotection
Post-synthetic derivatization for probe or tag attachment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Lys(Boc)-COCH2Cl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.